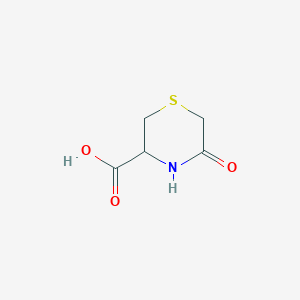
5-oxothiomorpholine-3-carboxylic Acid
Cat. No. B1307545
Key on ui cas rn:
14226-97-2
M. Wt: 161.18 g/mol
InChI Key: ZCITVSIKDJSWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04100152
Procedure details


In 40 ml. of water is suspended 3.6 g (0.02 M) of S-carboxymethyl-L-cysteine, followed by addition of 20 ml. of 1N-NaOH. The reaction is conducted in a sealed tubular reactor at 110° C for 48 hours. The reaction mixture is passed through a column (4.5 × 12.0 cm) of Amberlite IR-120 B (H+ -form), whereby it is desalted. The effluent is concentrated to dryness and the residue is dissolved in glacial acetic acid. Following addition of ether, the resultant crystals are recovered by filtration. Yield 1.55 g. (48.1%); melting point: 152.0°-153.0° C; optical rotation [α]D25 + 1.1° (c=0.64, in water).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CSC[C@H](N)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 20 ml
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The effluent is concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in glacial acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant crystals are recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
optical rotation [α]D25 + 1.1° (c=0.64, in water)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04100152
Procedure details


In 40 ml. of water is suspended 3.6 g (0.02 M) of S-carboxymethyl-L-cysteine, followed by addition of 20 ml. of 1N-NaOH. The reaction is conducted in a sealed tubular reactor at 110° C for 48 hours. The reaction mixture is passed through a column (4.5 × 12.0 cm) of Amberlite IR-120 B (H+ -form), whereby it is desalted. The effluent is concentrated to dryness and the residue is dissolved in glacial acetic acid. Following addition of ether, the resultant crystals are recovered by filtration. Yield 1.55 g. (48.1%); melting point: 152.0°-153.0° C; optical rotation [α]D25 + 1.1° (c=0.64, in water).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CSC[C@H](N)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 20 ml
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The effluent is concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in glacial acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant crystals are recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
optical rotation [α]D25 + 1.1° (c=0.64, in water)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
